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Unii-5Q2P2lra9J

Cat. No.: B601777
CAS No.: 128486-89-5
M. Wt: 310.36
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Description

Contextualization within Related Chemical Scaffolds

The chemical architecture of 6-Hydroxy Alosetron (B1665255) places it within distinct families of organic compounds that are of significant interest to researchers.

6-Hydroxy Alosetron is built upon a pyridoindole framework. nih.gov This class of heterocyclic compounds is characterized by a fused pyridine (B92270) and indole (B1671886) ring system. Pyridoindole derivatives are a subject of extensive research due to their presence in various biologically active natural products and synthetic molecules. nih.govrsc.org Scientists have explored their potential in developing new therapeutic agents for a range of conditions, including hypertension and as inhibitors of enzymes like phosphodiesterase 5A. nih.gov The specific arrangement of atoms in the pyridoindole core provides a versatile scaffold that can be modified to interact with various biological targets. google.comgazi.edu.tr

A key feature of 6-Hydroxy Alosetron is the presence of an imidazole (B134444) ring. nih.gov Imidazole is a five-membered aromatic ring with two nitrogen atoms and is a fundamental building block in many biologically important molecules, including the amino acid histidine. researchgate.net Compounds containing an imidazole moiety are widely studied in medicinal chemistry due to their diverse pharmacological activities, which include antifungal, anti-inflammatory, and anticancer properties. ijsrtjournal.comajrconline.orgmdpi.com The imidazole ring's ability to participate in hydrogen bonding and its electronic characteristics make it a valuable component in the design of new drugs. ajrconline.orgnih.gov

As its name suggests, 6-Hydroxy Alosetron is a direct structural derivative of Alosetron. nih.gov The "6-hydroxy" prefix indicates the addition of a hydroxyl (-OH) group at the 6th position of the parent alosetron molecule. This hydroxylation is a common metabolic transformation that occurs in the body, primarily in the liver, mediated by cytochrome P450 enzymes. nih.govmedscape.com While Alosetron itself is a potent antagonist of the serotonin (B10506) 5-HT3 receptor, its metabolite, 6-Hydroxy Alosetron, has been reported to be even more potent in in-vitro studies, although its clinical significance is not fully established as it is not typically detected in plasma. fda.gov

Significance of Studying Metabolites and Impurities in Chemical Biology

Studying metabolites is fundamental to mapping the metabolic pathways of a drug. wikipedia.orgwikipedia.org A metabolic pathway is a series of chemical reactions within a cell, catalyzed by enzymes, that transform a foreign compound (xenobiotic) like a drug. wikipedia.org By identifying the structure of metabolites such as 6-Hydroxy Alosetron, researchers can deduce the specific enzymatic reactions that have occurred. researchgate.net This knowledge helps in understanding how the body processes the drug, which can vary between individuals due to genetic factors. nih.gov Understanding these pathways is crucial for predicting potential drug-drug interactions and for designing safer and more effective medications. openaccessjournals.com

Biotransformation is the chemical modification of a substance by a living organism. pharmacologycanada.orglongdom.org The study of metabolites provides a direct window into these biotransformation processes. researchgate.net These transformations often convert drugs into more water-soluble compounds, facilitating their excretion from the body. wikipedia.orgbioivt.com However, biotransformation can also lead to the formation of active metabolites, which may have their own therapeutic or toxic effects. pharmacologycanada.orgnih.gov In some instances, a metabolite may be more active than the parent drug, as is suggested with 6-Hydroxy Alosetron. fda.gov A thorough understanding of biotransformation is therefore essential for assessing the complete pharmacological and toxicological profile of a drug. tandfonline.com

Historical Perspective of Related Compound Discovery and Research Evolution (Excluding Clinical Alosetron Development)

The journey to understanding compounds like 6-Hydroxy Alosetron begins with the broader history of serotonin (5-HT) receptor research. In 1957, John Gaddum and Zuleika P. Picarelli first proposed the existence of different types of serotonin receptors, which they named M and D receptors. wikipedia.orgamegroups.orgamegroups.cn The 5-HT3 receptor was later identified as corresponding to the M receptor. wikipedia.orgamegroups.orgamegroups.cn

The 1970s marked a pivotal period when researchers began to identify substances that could act as antagonists at the 5-HT3 receptor. John Fozard's work revealed that metoclopramide (B1676508) and cocaine exhibited weak antagonist properties at this receptor. wikipedia.org This foundational work spurred further investigation into synthesizing more potent and selective 5-HT3 receptor antagonists. Fozard and Maurice Gittos later synthesized MDL 72222, which was the first highly potent and selective antagonist for this receptor type. wikipedia.org

The development of selective 5-HT3 antagonists gained significant momentum in the following years. Researchers at Sandoz developed ICS 205-930, which led to the creation of the first commercially marketed selective 5-HT3 receptor antagonists, ondansetron (B39145) and granisetron, in the early 1990s. wikipedia.org This class of drugs, often referred to as "setrons," proved to be highly effective as antiemetics. wikipedia.org

The research into and development of Alosetron was a part of this broader scientific exploration of 5-HT3 receptor antagonists. nih.gov Subsequent metabolic studies of Alosetron led to the identification and characterization of its various metabolites, including the prominent 6-Hydroxy Alosetron. nih.govfda.gov These studies on metabolites are crucial for understanding the complete disposition of a drug in the body.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 6-Hydroxy Alosetron.

PropertyValueSource
Chemical Name 6-Hydroxy-5-methyl-2-((5-methyl-1H-imidazol-4-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one nih.gov
UNII 5Q2P2LRA9J
CAS Number 128486-89-5 synzeal.compharmaffiliates.com
Molecular Formula C17H18N4O2 pharmaffiliates.com
Molecular Weight 310.35 g/mol pharmaffiliates.com

Related Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N4O2. HCl B601777 Unii-5Q2P2lra9J CAS No. 128486-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQDYYPVWUOAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128486-89-5
Record name 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-6-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128486895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-6-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2P2LRA9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Derivatization of 6 Hydroxy Alosetron

Chemical Synthesis Pathways and Methodologies

The core of 6-Hydroxy Alosetron (B1665255) is a tetracyclic pyrido[4,3-b]indol-1-one structure. nih.gov The synthesis of this framework is the central challenge, with subsequent attachment of the side chain being a more straightforward step.

A retrosynthetic analysis of 6-Hydroxy Alosetron allows for the deconstruction of the molecule into simpler, more readily available starting materials. wikipedia.orgyoutube.com The primary disconnections are:

C-N Bond Disconnection: The bond between the piperidone nitrogen and the methyl-imidazole side chain. This is a standard disconnection for an N-alkylation reaction, leading to the 6-hydroxy-pyrido[4,3-b]indol-1-one core and an electrophilic methyl-imidazole species.

Indole (B1671886) Ring Disconnection: The indole portion of the tetracyclic system can be disconnected using the principles of the Fischer indole synthesis. This involves breaking the C4a-C4b and N5-C5a bonds, leading to a substituted phenylhydrazine (B124118) and a piperidone derivative. To achieve the 6-hydroxy substitution, a 4-hydroxy- or 4-methoxy-substituted phenylhydrazine would be required.

This analysis suggests that the target molecule can be assembled from three primary building blocks: a substituted aniline (B41778) or hydrazine, a piperidone derivative, and a methyl-imidazole side chain.

Based on the retrosynthetic strategy, the key precursors for the synthesis of 6-Hydroxy Alosetron would include:

Aromatic Core Precursor: To introduce the 6-hydroxy group, a para-substituted aniline is a logical starting point. A common strategy involves using a precursor with a methoxy (B1213986) group, which can be deprotected in a later step. Therefore, p-anisidine (B42471) (4-methoxyaniline) or a derivative like 4-methoxyphenylhydrazine would be a crucial starting material.

Piperidone Component: A functionalized piperidone ring is required to form two of the rings in the tetracyclic core. A suitable precursor is N-methyl-4-piperidone or a related derivative that can undergo cyclization.

Side-Chain Precursor: The 5-methyl-1H-imidazol-4-ylmethyl side chain is typically introduced via alkylation. A common and effective reagent for this is 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride.

Precursor Type Example Compound Role in Synthesis
Aromatic Core4-MethoxyphenylhydrazineForms the indole ring with the hydroxyl precursor.
Piperidone ComponentN-Methyl-4-piperidoneProvides the carbon framework for the piperidone and dihydropyridine (B1217469) rings.
Side-Chain4-(Chloromethyl)-5-methyl-1H-imidazoleAlkylates the piperidone nitrogen to attach the side chain.

This table outlines the principal starting materials for a plausible synthesis of 6-Hydroxy Alosetron.

A plausible multi-step synthesis would begin with the construction of the hydroxylated tetracyclic core, followed by the attachment of the imidazole (B134444) side chain. A representative sequence is as follows:

Fischer Indole Synthesis: The reaction between 4-methoxyphenylhydrazine and N-methyl-4-piperidone under acidic catalysis (e.g., sulfuric acid, polyphosphoric acid) would lead to the formation of the 6-methoxy-tetracyclic indole core. This reaction is a classic and robust method for indole synthesis.

N-Alkylation: The nitrogen atom of the piperidone ring in the tetracyclic intermediate is then alkylated using 4-(chloromethyl)-5-methyl-1H-imidazole. This reaction is typically carried out in the presence of a base (e.g., sodium hydride) in an aprotic polar solvent like DMF.

Demethylation: The final step to yield 6-Hydroxy Alosetron is the cleavage of the methyl ether at the 6-position. This is a standard procedure in organic synthesis, often accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like hydrobromic acid (HBr).

This sequence provides a logical and feasible pathway to the target compound based on well-established chemical transformations.

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization is crucial to maximize yield and purity. nih.gov Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For the N-alkylation step, for instance, the choice of base and solvent is critical. The table below illustrates potential optimization variables for this key transformation.

Variable Condition A Condition B Condition C Expected Outcome
Base K₂CO₃NaHCs₂CO₃Stronger, non-nucleophilic bases like NaH often lead to higher yields by ensuring complete deprotonation.
Solvent Acetonitrile (B52724)DMFDMSOPolar aprotic solvents like DMF or DMSO are generally effective at solvating the reactants and promoting the Sₙ2 reaction.
Temperature Room Temp.60 °C80 °CIncreasing temperature can accelerate the reaction rate but may also lead to side products or degradation.

This interactive table demonstrates how systematic variation of reaction parameters can be used to optimize the N-alkylation step in the synthesis of 6-Hydroxy Alosetron.

Catalysis plays a pivotal role in the synthesis of complex heterocyclic molecules like 6-Hydroxy Alosetron. mdpi.com Transition metal catalysts, in particular, offer efficient and selective methods for forming the key C-N and C-C bonds of the indole core.

Palladium Catalysis: Palladium-based catalysts are widely used for cross-coupling reactions that can be adapted for indole synthesis, such as the Buchwald-Hartwig amination or Larock indole synthesis. These methods can offer milder reaction conditions and broader substrate scope compared to classical methods like the Fischer synthesis.

Copper, Silver, and Gold Catalysis: Catalysts based on copper, silver, and gold have also been successfully employed in indole syntheses, often by activating alkyne precursors to facilitate intramolecular cyclization. nih.govwhiterose.ac.uk For example, a copper-catalyzed dearomatization reaction has been developed for the synthesis of related 1H-pyrido[2,3-b]indole scaffolds. acs.org

Acid Catalysis: The traditional Fischer indole synthesis step relies on Brønsted or Lewis acid catalysts to promote the key cyclization and ammonia (B1221849) elimination steps. The choice of acid can significantly impact the reaction's success.

Catalyst Type Example Application in Synthesis
Palladium CatalystPd(OAc)₂ with phosphine (B1218219) ligandsC-N and C-C bond formation for indole ring construction. mdpi.com
Silver CatalystAgOTf, AgSbF₆Activation of alkynes for intramolecular hydroamination/cyclization. whiterose.ac.uk
Rhodium/Cobalt Catalyst[CpCo(CO)I₂], [RhCpCl₂]₂C-H activation and annulation reactions to form the heterocyclic core. mdpi.com
Acid CatalystH₂SO₄, PPA, TFAPromotion of cyclization in Fischer indole or Pictet-Spengler type reactions. nih.gov

This table summarizes various catalysts that can be applied to the synthesis of the pyrido[4,3-b]indol-1-one core of 6-Hydroxy Alosetron.

Chemical Modification and Derivatization for Research Purposes

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com By systematically modifying different parts of the 6-Hydroxy Alosetron molecule, researchers can identify key functional groups and structural features responsible for its interaction with the 5-HT3 receptor.

Key regions for modification on the 6-Hydroxy Alosetron scaffold include:

The Phenolic Hydroxyl Group (Position 6): This group can be converted to ethers or esters of varying sizes to probe the importance of the hydrogen bond-donating capability and the steric tolerance in this region of the binding pocket.

The Imidazole Ring: The methyl group on the imidazole can be replaced with other alkyl groups or electron-withdrawing/donating groups to assess the electronic and steric requirements for this part of the molecule.

The Lactam Carbonyl: The carbonyl group could be reduced to an alcohol or converted to a thioamide to evaluate the role of this hydrogen bond acceptor.

The Indole Nitrogen: The methyl group at the 5-position could be varied to explore the impact of N-alkylation on binding affinity and selectivity.

Modification SiteProposed AnalogueRationale for Synthesis
6-OH Group6-Methoxy AlosetronEvaluate the necessity of the H-bond donor.
6-OH Group6-Acetoxy AlosetronIntroduce a bulkier group and remove H-bond donor capability.
Imidazole RingEthyl-imidazole analogueProbe steric tolerance at this position.
Lactam C=OReduced lactam (alcohol)Determine the importance of the carbonyl as a hydrogen bond acceptor.

Introduction of Probes for Mechanistic Investigations (e.g., affinity labels)

To investigate the binding site of 6-Hydroxy Alosetron on the 5-HT3 receptor, affinity labels can be synthesized. nih.gov Photoaffinity labels are particularly useful as they can be used to form a covalent bond with the receptor upon photoactivation. drugbank.com This allows for the identification of the specific amino acid residues in the binding pocket.

Commonly used photoreactive groups that could be incorporated into the 6-Hydroxy Alosetron structure include benzophenones, aryl azides, and diazirines. uochb.cz A convenient point of attachment for these probes would be the 6-hydroxyl group. A synthetic route would involve synthesizing a linker molecule containing the photoreactive moiety and a reactive group (e.g., an alkyl halide) that can then be used to etherify the 6-hydroxyl group of 6-Hydroxy Alosetron.

Example Probe Synthesis Strategy:

Synthesize a linker: Prepare a molecule such as 4-(bromomethyl)benzoyl azide.

Coupling: React 6-Hydroxy Alosetron with the linker in the presence of a base (e.g., K₂CO₃) to form the ether linkage, yielding the photoaffinity probe.

Preparation of Labeled Compounds (e.g., isotopes)

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies, as well as in binding assays. researchgate.net 6-Hydroxy Alosetron can be labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C).

Strategies for Isotopic Labeling:

Deuterium (B1214612)/Tritium (B154650) Labeling: Late-stage hydrogen isotope exchange reactions are an efficient way to introduce deuterium (²H) or tritium (³H). princeton.edu For the indole core of 6-Hydroxy Alosetron, a gold(I)-catalyzed exchange using deuterated methanol (B129727) (CD₃OD) could selectively label positions on the indole ring. chemrxiv.org Alternatively, reduction of a suitable precursor with a labeled reducing agent like sodium borodeuteride (NaBD₄) could introduce the label. nih.gov

Carbon-13/Carbon-14 Labeling: The synthesis of ¹³C or ¹⁴C labeled 6-Hydroxy Alosetron would likely require a multi-step synthesis starting from a simple, commercially available labeled precursor, such as [¹⁴C]methyl iodide or [¹³C]carbon dioxide. rsc.org For example, [¹⁴C]methyl iodide could be used in the final step to methylate the indole nitrogen, introducing the label at the 5-position. nih.gov

IsotopeLabeling MethodPrecursor/ReagentLabeled Position
²H/³HCatalytic ExchangeD₂O or T₂O, Metal CatalystAromatic protons on the indole ring
¹⁴CN-Alkylation[¹⁴C]Methyl IodideN-methyl group at position 5
¹³CCarbonylation[¹³C]COLactam carbonyl (requires multi-step synthesis)

Molecular and Cellular Mechanisms of Action of 6 Hydroxy Alosetron

Intracellular Signaling Pathway Modulation

The binding of a ligand to a receptor initiates a cascade of intracellular events. The 5-HT3 receptor, the primary target of Alosetron (B1665255), is a ligand-gated ion channel. nih.govfda.gov Its activation leads to neuronal depolarization. drugbank.com

Activation of the 5-HT3 receptor leads to the opening of a non-selective cation channel, resulting in the modulation of the enteric nervous system. nih.govfda.gov This influences processes like visceral pain perception and colonic transit. drugbank.com Alosetron, by blocking this receptor, inhibits these downstream effects. drugbank.com The extent to which 6-Hydroxy Alosetron can modulate these or other signaling pathways is not well-documented. It is generally considered that the metabolites of Alosetron are unlikely to contribute significantly to its biological activity. fda.gov The activation of G-protein coupled receptors can lead to downstream signaling cascades involving molecules like PIP2 and PIP3, which in turn activate kinases like AKT. drugbank.com However, the involvement of 6-Hydroxy Alosetron in such pathways has not been specified.

Effects on Second Messenger Systems

The primary mechanism of action of alosetron, the parent compound of 6-hydroxy alosetron, involves the potent and selective antagonism of the serotonin (B10506) 5-HT3 receptor. nih.govdrugbank.comwikipedia.org These receptors are ligand-gated ion channels, and their activation by serotonin leads to the opening of a non-selective cation channel, resulting in neuronal depolarization. nih.govdrugbank.comnih.gov This depolarization is a key signaling event in the enteric nervous system, influencing processes such as visceral pain perception, colonic transit, and gastrointestinal secretions. drugbank.comnih.gov

By blocking the 5-HT3 receptor, alosetron and its metabolites inhibit this initial influx of cations, thereby preventing the generation of the primary signal. nih.govdrugbank.com While direct, extensive research on the specific downstream effects of 6-hydroxy alosetron on intracellular second messenger systems is limited, the blockade of the 5-HT3 receptor inherently modulates signaling cascades that would typically be initiated by ion influx. The prevention of depolarization curtails the activation of voltage-gated calcium channels and subsequent calcium-dependent signaling pathways.

Gene Expression and Proteomic Profiling in Cellular Models (Mechanistic Focus)

Detailed studies focusing specifically on the global gene expression and proteomic profiles altered by 6-hydroxy alosetron in cellular models are not extensively available in the public domain. However, insights can be drawn from the known pharmacology of its parent compound, alosetron.

Research into the broader field of proteomics in related areas, such as colorectal cancer and muscular diseases, highlights the potential of these techniques to identify biomarkers and understand disease mechanisms. nih.govmdpi.com For instance, proteomic profiling has been used to identify proteins associated with chemotherapy response and survival in colorectal cancer. nih.gov Similarly, transcriptomic and proteomic analyses have been employed to characterize tissues and understand the molecular basis of various conditions. frontiersin.org

While a direct link to 6-hydroxy alosetron is not established, it is plausible that its interaction with cellular targets could lead to downstream changes in gene expression and protein abundance related to neuronal signaling, ion transport, and cellular stress responses. Future research employing these high-throughput techniques on relevant neuronal or intestinal cell lines treated with 6-hydroxy alosetron would be necessary to elucidate its specific impact on the transcriptome and proteome.

Mechanistic Insights from In Vitro Cellular Models

Cellular Uptake and Subcellular Distribution Studies (Mechanistic)

The parent compound, alosetron, is known to be extensively metabolized by the liver, primarily by cytochrome P450 enzymes. fda.govnih.gov This metabolism leads to the formation of various metabolites, including 6-hydroxy alosetron. nih.govfda.gov The distribution of alosetron is characterized by a volume of distribution of approximately 65 to 95 liters, and it is about 82% bound to plasma proteins. fda.govnih.gov

While specific cellular uptake and subcellular distribution studies for 6-hydroxy alosetron are not detailed in the available literature, the physicochemical properties of the parent compound and its metabolites would govern their ability to cross cellular membranes and distribute within different subcellular compartments. Given that alosetron is metabolized in the liver, it is evident that it is taken up by hepatocytes. fda.gov The subsequent distribution of its metabolites, including 6-hydroxy alosetron, would depend on their polarity and affinity for various cellular components.

Impact on Specific Cellular Processes (e.g., membrane potential, ion channel activity, not therapeutic outcomes)

The fundamental mechanism of alosetron and, by extension, its pharmacologically active metabolites, is the modulation of ion channel activity. nih.govdrugbank.com By antagonizing the 5-HT3 receptor, which is a non-selective cation channel, alosetron directly inhibits the flow of ions across the cell membrane that is triggered by serotonin. nih.govdrugbank.comnih.gov This action prevents the depolarization of enteric neurons. nih.govdrugbank.com

The inhibition of this initial cation influx has a direct impact on the cell's membrane potential, stabilizing it and making it less likely to reach the threshold for firing an action potential. This blockade of neuronal excitability is a core cellular effect. While the primary target is the 5-HT3 receptor, the stabilization of membrane potential can have secondary effects on other voltage-dependent ion channels.

Interaction with Cellular Macromolecules (e.g., DNA, RNA, lipids)

The primary interaction of alosetron and its metabolites with a cellular macromolecule is the specific binding to the 5-HT3 receptor protein. nih.govdrugbank.com This interaction is highly selective, which is a hallmark of its pharmacological profile. nih.govdrugbank.com

There is no substantial evidence to suggest that alosetron or its metabolite, 6-hydroxy alosetron, directly interacts with nucleic acids like DNA or RNA as a primary mechanism of action. The therapeutic effects are attributed to the modulation of neuronal signaling through receptor antagonism.

Interactions with lipids would primarily be related to the compound's ability to partition into cellular membranes to reach its site of action on the transmembrane 5-HT3 receptor. The lipophilicity of the molecule would influence its concentration within the lipid bilayer of neuronal cells.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Hydroxy Alosetron and Its Analogs

Identification of Key Pharmacophores and Essential Structural Motifs

The foundational structure of Alosetron (B1665255) and its metabolites, including 6-Hydroxy Alosetron, is a pyrido[4,3-b]indole scaffold. nih.gov This core is substituted with a 5-methyl-1H-imidazol-4-ylmethyl group at the 2-position. nih.gov The key pharmacophoric elements essential for its biological activity as a 5-HT3 receptor antagonist include:

Aromatic Region: The indole (B1671886) nucleus of the pyrido[4,3-b]indole system provides a crucial hydrophobic interaction with the receptor.

Hydrogen Bond Acceptor: The carbonyl group within the pyridinone ring is vital for forming a strong hydrogen bond with the receptor, significantly contributing to the binding affinity. wikipedia.org

Basic Nitrogen: The imidazole (B134444) ring contains a basic nitrogen atom, which is a common feature in many 5-HT3 antagonists and is involved in key receptor interactions. bham.ac.uk

The addition of a hydroxyl group at the 6-position of the indole ring, as seen in 6-Hydroxy Alosetron, represents a key structural modification that influences its properties.

Impact of Specific Structural Modifications on Molecular Interactions

Further metabolism of 6-Hydroxy Alosetron leads to the formation of glucuronide and sulphate conjugates. fda.govboehringer-ingelheim.comfda.gov These conjugation reactions significantly increase the polarity and water solubility of the molecule, facilitating its excretion from the body. rxlist.com

Correlation between Chemical Structure and Observed Biological Activity (Mechanistic and Non-Clinical)

Alosetron functions as a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. nih.govrxlist.com The activation of these receptors by serotonin modulates visceral pain, colonic transit, and gastrointestinal secretions. nih.govrxlist.com By blocking these receptors, Alosetron and its active metabolites can alleviate symptoms associated with conditions like irritable bowel syndrome (IBS). nih.govdrugbank.com

Studies have shown that 6-Hydroxy Alosetron exhibits significant biological activity. In fact, it is reported to be potentially as potent, or even more potent, than Alosetron itself in terms of its affinity for the 5-HT3 receptor. fda.gov In contrast, another Phase I metabolite, hydroxymethyl imidazole, demonstrates weak pharmacological activity, being approximately 10-fold less potent than Alosetron. fda.govrxlist.com The majority of other metabolites are considered unlikely to contribute significantly to the biological activity of Alosetron. fda.govrxlist.come-lactancia.org

The table below summarizes the relative potencies of Alosetron and its key metabolites.

CompoundRelative Potency to AlosetronKi (nM)
Alosetron10.4
6-Hydroxy-Alosetron1: May be twice as potent (or more)~0.2
7-Hydroxy-Alosetron1:113.72
Hydroxymethyl Imidazole1:10541.0

Data sourced from a 1999 FDA review. fda.gov

Conformational Analysis and its Role in Biological Recognition

Conformational analysis of 5-HT3 receptor antagonists highlights the importance of the spatial arrangement of key functional groups for effective receptor binding. A common pharmacophore model for these antagonists includes a basic nitrogen atom and a carbonyl group capable of hydrogen bonding, positioned in a specific orientation. bham.ac.uk

The rigid tricyclic structure of the pyrido[4,3-b]indole nucleus in 6-Hydroxy Alosetron and its parent compound, Alosetron, helps to lock the molecule into a conformation that is favorable for binding to the 5-HT3 receptor. The flexibility of the methyl-imidazole side chain allows for optimal positioning within the receptor's binding pocket.

Analytical Methodologies for Research Oriented Characterization and Quantification of 6 Hydroxy Alosetron

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 6-Hydroxy Alosetron (B1665255). While specific spectral data is proprietary to manufacturers, a theoretical analysis based on its known structure allows for the prediction of characteristic signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. This would include signals in the aromatic region corresponding to the protons on the indole (B1671886) and imidazole (B134444) rings, with their chemical shifts influenced by the hydroxyl group. Aliphatic protons in the tetrahydro-pyrido moiety would appear as multiplets in the upfield region. The N-methyl group would produce a characteristic singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom. The positions of the signals would confirm the presence of the carbonyl group of the lactam, the sp²-hybridized carbons of the aromatic and heterocyclic rings, and the sp³-hybridized carbons of the aliphatic portion and the methyl group.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the final structure and the specific location of the hydroxyl group on the indole ring system.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for 6-Hydroxy Alosetron

Functional GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic Protons (Indole/Imidazole)6.5 - 8.0100 - 140
Hydroxyl Proton (-OH)Variable (broad singlet)N/A
Aliphatic Protons (-CH₂-)2.5 - 4.520 - 50
Lactam Carbonyl (C=O)N/A160 - 175
N-Methyl Protons (-CH₃)~3.5 (singlet)~30
Imidazole C-Methyl Protons (-CH₃)~2.3 (singlet)~10

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of 6-Hydroxy Alosetron and for studying its fragmentation patterns, often in conjunction with liquid chromatography (LC-MS). semanticscholar.org

MS Analysis: In positive ion mode electrospray ionization (ESI), the mass spectrum would show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight (C₁₇H₁₈N₄O₂, MW: 310.35). pharmaffiliates.com Fragmentation analysis (MS/MS) would likely involve characteristic losses from the parent ion, providing structural information. For instance, fragmentation patterns similar to the parent drug, Alosetron (m/z 295), could be expected, with shifts in fragment masses due to the additional hydroxyl group. semanticscholar.org

HRMS Analysis: High-resolution mass spectrometry would provide a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₁₇H₁₉N₄O₂ for the [M+H]⁺ adduct). This level of accuracy is critical to differentiate it from other potential isomers or compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometric Data for 6-Hydroxy Alosetron

ParameterPredicted ValueRationale
Molecular FormulaC₁₇H₁₈N₄O₂Based on chemical structure. pharmaffiliates.com
Exact Mass310.1430Calculated for C₁₇H₁₈N₄O₂.
Nominal Mass310Rounded integer mass.
[M+H]⁺ (HRMS)311.1508Expected primary ion in positive mode ESI-HRMS.

These spectroscopic techniques provide key information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 6-Hydroxy Alosetron would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include a broad O-H stretching band for the phenolic hydroxyl group, a sharp C=O stretching vibration from the lactam ring, C-H stretching from aromatic and aliphatic groups, and C=C/C=N stretching bands from the aromatic and heterocyclic ring systems. vscht.czwiley.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by the conjugated π-electron system of the pyrido[4,3-b]indol-1-one and imidazole moieties. The molecule is expected to exhibit strong absorbance in the UV region, typically between 200 and 400 nm. ijprajournal.commsu.edu The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent. academie-sciences.fr For analytical purposes, detection wavelengths used for the parent compound Alosetron, such as 217 nm or 295 nm, could serve as a starting point for method development. semanticscholar.orgiajps.com

6-Hydroxy Alosetron possesses a chiral center, making it an optically active molecule. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govnih.gov CD spectroscopy is a valuable tool for investigating the stereochemical features of 6-Hydroxy Alosetron. It can provide information on the molecule's secondary structure and tertiary fold in solution, which is particularly important as biological activity is often stereospecific. plos.org The technique can be used to confirm the enantiomeric purity and study conformational changes that may occur upon interaction with other molecules. rsc.org

Chromatographic Separation and Quantification Methods for Research Matrices

Chromatographic methods are essential for separating 6-Hydroxy Alosetron from its parent compound and other metabolites in complex mixtures and for its precise quantification.

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and robust method for the analysis of Alosetron and its related compounds, including 6-Hydroxy Alosetron. semanticscholar.orgresearchgate.net

Method Development The development of a stability-indicating HPLC method involves optimizing several parameters to achieve adequate separation and detection.

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used, providing good retention and separation for moderately polar compounds like 6-Hydroxy Alosetron. researchgate.netscielo.br

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). semanticscholar.orgiajps.com The pH of the buffer is a critical parameter to control the ionization state of the analyte and achieve optimal peak shape and retention.

Elution Mode: Both isocratic and gradient elution can be employed. Gradient elution is often preferred for analyzing complex samples containing compounds with a wide range of polarities, ensuring that all components, from Alosetron to its more polar metabolites, are eluted with good resolution in a reasonable time. iajps.com

Detection: UV detection is standard, with monitoring at a wavelength of maximum absorbance for the analyte, such as 217 nm or 295 nm, to ensure high sensitivity. semanticscholar.orgiajps.com

Method Validation Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for research and quality control purposes. semanticscholar.orgiajps.com Validation encompasses several key parameters:

Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A linear relationship is typically established over a specified concentration range. semanticscholar.orgscielo.br

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Table 3: Example HPLC Method Validation Parameters (based on Alosetron analysis)

Validation ParameterTypical Specification / FindingReference
Linearity Range100 - 1500 ng/mL semanticscholar.org
Correlation Coefficient (r²)> 0.99 semanticscholar.org
Accuracy (% Recovery)99.46% - 100.17% semanticscholar.org
Precision (RSD%)< 2% nih.gov
Limit of Detection (LOD)~1 ng/mL semanticscholar.org
Limit of Quantification (LOQ)~3 ng/mL semanticscholar.org

Gas Chromatography (GC) Applications

Gas chromatography is a versatile technique for separating and analyzing compounds that can be vaporized without decomposition. While direct GC analysis of 6-Hydroxy Alosetron is not extensively documented, likely due to its polarity and thermal lability, GC-based methods are crucial for analyzing related compounds and metabolites. For instance, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying various metabolites in biological samples. semanticscholar.orgresearchgate.net In metabolomic studies, GC-MS has been employed to analyze fecal samples to identify differentially expressed metabolites, a methodology that could be adapted for studies involving Alosetron and its metabolites. semanticscholar.org The process typically involves derivatization to increase the volatility of the analytes before injection into the GC system. semanticscholar.org

Although specific GC applications for 6-Hydroxy Alosetron are not prominent in the literature, the predicted Kovats retention index for its parent compound, Alosetron, is 3928.6 on a standard polar column, indicating its potential behavior in a GC system. hmdb.ca

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis separates ions based on their electrophoretic mobility with the use of an applied voltage. libretexts.orgsciex.com The technique is known for its high efficiency, rapid analysis time, and minimal sample consumption. sciex.com CE is particularly well-suited for the analysis of a wide range of compounds, including pharmaceuticals and their metabolites. nih.govmdpi.com

While specific CE methods for 6-Hydroxy Alosetron are not detailed in readily available literature, the principles of CE make it a viable technique for its analysis. The methodology can be adapted for both qualitative and quantitative purposes, often using diode array UV detection. nih.gov Dynamic coating of the capillary is a common strategy to enhance separation selectivity for various types of analytes. nih.gov

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the specific and sensitive analysis of metabolites like 6-Hydroxy Alosetron in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of Alosetron and its metabolites in biological fluids. nih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations.

Research has demonstrated the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the determination of Alosetron in human plasma. researchgate.net Such methods typically involve solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 column. researchgate.net For quantitative analysis, multiple reaction monitoring (MRM) is employed, which provides excellent specificity. researchgate.net For instance, in the analysis of Alosetron, the MRM transition m/z 295.1/201.0 has been used. researchgate.net Similar principles would be applied to develop a validated method for 6-Hydroxy Alosetron, likely targeting a precursor ion corresponding to its molecular weight and a specific product ion.

Studies have successfully developed and validated LC-MS/MS methods for other hydroxylated metabolites, such as 6-hydroxymelatonin, in urine. nih.govunil.chnih.gov These methods often involve enzymatic deconjugation to measure the total amount of the metabolite. nih.govunil.chnih.gov A similar approach could be employed for 6-Hydroxy Alosetron, which is also found as a glucuronide conjugate in urine. pdr.netnih.gov

Table 1: Example LC-MS/MS Parameters for Analysis of Related Compounds

Parameter Value Reference
Column Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase Acetonitrile and 2.0 mM ammonium formate (B1220265) (pH 3.0) researchgate.net
Ionization Mode Positive Ionization researchgate.net
MRM Transition (Alosetron) m/z 295.1/201.0 researchgate.net

| Concentration Range | 0.01-10.0 ng/mL | researchgate.net |

As mentioned previously, GC-MS is a powerful analytical tool. While LC-MS/MS is more common for compounds like 6-Hydroxy Alosetron, GC-MS can be used, particularly for broader metabolomic profiling. semanticscholar.org For analysis by GC-MS, non-volatile compounds like 6-Hydroxy Alosetron would require derivatization to make them suitable for gas-phase analysis. semanticscholar.org The Human Metabolome Database provides predicted GC-MS spectra for the parent compound, Alosetron, which can serve as a reference for developing methods for its metabolites. hmdb.ca

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a sample. This method is generally not relevant for the direct analysis of an organic molecule like 6-Hydroxy Alosetron itself. However, it could be employed in a broader research context, for example, to investigate the presence of trace elemental impurities, such as heavy metals, that may have been introduced during the synthesis of the parent drug, Alosetron. veeprho.com

Radiolabeling and Tracing Techniques in Research Settings (e.g., 14C, 3H)

Radiolabeling is a critical technique in drug metabolism studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. In the context of 6-Hydroxy Alosetron, studies have utilized radiolabeled Alosetron, typically with Carbon-14 (¹⁴C), to investigate its metabolic fate in various species, including humans. nih.govfda.gov

Following administration of ¹⁴C-labeled Alosetron, metabolites are identified and quantified in biological samples like urine and feces. pdr.netnih.govnih.gov These studies have been instrumental in identifying 6-Hydroxy Alosetron as a major metabolite. pdr.net For example, after a dose of radiolabeled Alosetron, the 6-hydroxy metabolite accounted for approximately 15% of the dose in urine, with its glucuronide conjugate representing another 14%. pdr.net

Table 2: Compound Names Mentioned in the Article

Compound Name
6-Hydroxy Alosetron
Alosetron

Computational and Theoretical Chemistry Studies on 6 Hydroxy Alosetron

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 6-Hydroxy Alosetron (B1665255), and its biological target, which is presumed to be the 5-HT3 receptor, the same as its parent compound. nih.govdrugbank.com

Ligand-Protein Binding Mode Predictions

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For 6-Hydroxy Alosetron, this would involve docking the molecule into the binding site of the 5-HT3 receptor. The results of such a study would typically be presented in a data table summarizing key binding parameters.

Table 1: Hypothetical Ligand-Protein Binding Data for 6-Hydroxy Alosetron

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5Trp183, Arg92, Tyr143, Tyr153
Hydrogen Bonds2Ser90, Glu129
Hydrophobic Interactions5Trp89, Pro91, Phe195, Leu196, Met197

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on 6-Hydroxy Alosetron is not publicly available. The interacting residues are based on known interactions of similar ligands with the 5-HT3 receptor.

Conformational Analysis and Flexibility

Following molecular docking, molecular dynamics simulations can provide insights into the conformational changes and flexibility of both the ligand and the protein upon binding. An MD simulation would track the atomic movements of the 6-Hydroxy Alosetron-5-HT3 receptor complex over time, revealing the stability of the interaction and the flexibility of the ligand within the binding pocket.

Solvent Effects and Binding Site Interactions

The influence of the surrounding solvent, typically water in a biological system, on the binding process is a critical factor. MD simulations can explicitly model solvent molecules, allowing for an analysis of how water molecules mediate or interfere with the ligand-protein interaction. This would help in understanding the role of the solvent in the stability of the 6-Hydroxy Alosetron-receptor complex. Studies on solvatochromism, which is the change in a substance's color or spectral properties with a change in solvent polarity, can also provide experimental and theoretical insights into these interactions. nih.govconicet.gov.arresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of a molecule. mdpi.com

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine the electronic structure of 6-Hydroxy Alosetron, providing information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability.

Table 2: Hypothetical Quantum Chemical Properties of 6-Hydroxy Alosetron

PropertyPredicted Value (Arbitrary Units)
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Molecular Electrostatic Potential (Min/Max)-0.05 / +0.05

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis spectra)

Quantum chemical methods can also be employed to predict various spectroscopic properties of a molecule. nih.gov For 6-Hydroxy Alosetron, this would include the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and its Ultraviolet-Visible (UV-Vis) absorption spectrum. schrodinger.commdpi.com Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra. nih.gov

Comparing these predicted spectra with experimentally obtained data can serve as a powerful tool for structural confirmation and for understanding the electronic transitions within the molecule.

Reaction Mechanism Elucidation at the Molecular Level

The formation of 6-Hydroxy Alosetron is a key step in the metabolism of Alosetron. fda.govfda.gov Alosetron is extensively metabolized in humans, primarily by cytochrome P450 (CYP) enzymes in the liver, with CYP1A2, CYP2C9, and CYP3A4 being the main contributors. medicinenet.comnih.govresearchgate.net The hydroxylation of Alosetron at the 6-position of the pyrido[4,3-b]indol-1-one core is a phase I metabolic reaction. fda.govresearchgate.net

Computational chemistry offers powerful tools to elucidate the mechanism of such enzymatic reactions at the molecular level. Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the active site of the CYP enzymes and simulate the hydroxylation process. These studies could:

Identify the reactive species: Determine the exact form of the oxygenating species within the enzyme's active site.

Map the reaction pathway: Calculate the energy profile of the reaction, identifying transition states and intermediates.

Explain regioselectivity: Investigate why hydroxylation occurs specifically at the 6-position over other potential sites on the Alosetron molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic, Non-Clinical)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

While the biological activity of 6-Hydroxy Alosetron is stated to be unknown or weak, QSAR models could be developed to predict its potential interaction with the 5-HT3 receptor or other biological targets. fda.govfda.gov The development of a predictive QSAR model for a series of compounds including 6-Hydroxy Alosetron would typically involve the following steps:

Data Set Collection: A dataset of molecules with known biological activities (e.g., binding affinities to the 5-HT3 receptor) would be compiled. This would include Alosetron, its metabolites like 6-Hydroxy Alosetron, and other structurally related 5-HT3 antagonists. annalsgastro.grresearchgate.net

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical, topological, and electronic properties of the molecules would be calculated.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

The selection of appropriate descriptors is a critical step in building a robust QSAR model. These descriptors can be categorized into several classes. The final model must be rigorously validated to ensure its predictive power. nih.gov

Table 1: Illustrative Examples of Molecular Descriptors for QSAR Modeling

Descriptor ClassExample DescriptorsDescription
Constitutional Molecular Weight, Number of H-bond donors/acceptorsDescribes the basic composition and count of atoms and functional groups.
Topological Wiener index, Balaban indexCharacterizes the atomic connectivity and branching of the molecule.
Geometric Molecular surface area, Molecular volumeDescribes the 3D shape and size of the molecule.
Electronic Dipole moment, HOMO/LUMO energiesRepresents the electronic properties and reactivity of the molecule.
Physicochemical LogP (lipophilicity), Molar refractivityDescribes properties like solubility and polarizability.

This table is illustrative and based on general QSAR principles.

Model validation is essential to confirm that the QSAR model is not a result of a chance correlation. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the model's robustness. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. nih.gov Virtual screening is a key cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com

In the context of 6-Hydroxy Alosetron, cheminformatics and virtual screening could be applied in several ways:

Target Identification: Cheminformatics tools could be used to predict potential off-target interactions of 6-Hydroxy Alosetron by comparing its structural and physicochemical properties to those of known ligands for various receptors.

Library Design: If new analogs of 6-Hydroxy Alosetron were to be designed, cheminformatics could be used to create a virtual library of related compounds with diverse properties.

Virtual Screening: Structure-based virtual screening could be employed if a high-resolution 3D structure of the 5-HT3 receptor is available. nih.gov This would involve docking virtual compounds, including 6-Hydroxy Alosetron, into the receptor's binding site to predict their binding affinity and mode. Ligand-based virtual screening, which relies on the similarity to known active compounds, could also be utilized. nih.govmdpi.com

Table 2: Summary of Computational Approaches and Their Applications to 6-Hydroxy Alosetron

Computational ApproachApplication to 6-Hydroxy AlosetronPotential Insights
Quantum Mechanics (QM/MM) Elucidation of the hydroxylation mechanism of Alosetron.Understanding the enzymatic reaction pathway and regioselectivity.
QSAR Modeling Prediction of the biological activity of 6-Hydroxy Alosetron and related compounds.Identifying key structural features for activity and guiding the design of new analogs.
Cheminformatics Analysis of chemical properties and prediction of potential off-targets.Assessing the drug-likeness and potential for unwanted interactions.
Virtual Screening Identification of new compounds with potential activity at the 5-HT3 receptor.Discovering novel chemical scaffolds for drug development.

This table provides a conceptual overview of how these computational methods could be applied.

Biological Fate and Biotransformation of 6 Hydroxy Alosetron Non Clinical Context

Enzymatic Metabolism Pathways in In Vitro Systems

The formation of 6-Hydroxy Alosetron (B1665255) is the initial and principal step in the metabolism of Alosetron. Following its formation, 6-Hydroxy Alosetron undergoes further enzymatic conversion, primarily through conjugation reactions.

The generation of 6-Hydroxy Alosetron from its parent compound, Alosetron, is primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified several isoforms responsible for this Phase I metabolic conversion. fda.govfda.gov

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Following its formation, 6-Hydroxy Alosetron is a substrate for Phase II metabolism. The principal secondary metabolic pathway is glucuronidation. fda.govfda.gov This conjugation reaction is catalyzed by UGT enzymes, which convert 6-Hydroxy Alosetron into a more water-soluble glucuronide conjugate, facilitating its excretion. solvobiotech.comxenotech.com While the specific UGT isoforms responsible for the glucuronidation of 6-Hydroxy Alosetron are not explicitly detailed in available literature, the formation of the 6-hydroxy glucuronide metabolite is a well-documented step. drugs.comrxlist.comnih.gov

Sulfotransferases (SULTs): In addition to glucuronidation, sulfate (B86663) conjugation is another potential Phase II metabolic pathway. The identification of a 6-hydroxy sulphate metabolite suggests the involvement of sulfotransferase enzymes in the biotransformation of 6-Hydroxy Alosetron. e-lactancia.orgdrugs.com

In vitro and mass balance studies have identified the secondary metabolites that arise from the further transformation of 6-Hydroxy Alosetron. These metabolites are primarily products of Phase II conjugation reactions.

The predominant secondary metabolite is 6-hydroxy alosetron glucuronide (also referred to as 6-O-glucuronide). fda.govfda.gov In studies analyzing the excretion of radiolabeled Alosetron, the parent 6-hydroxy metabolite accounted for approximately 15% of the dose found in urine, while its subsequent glucuronide conjugate accounted for a nearly equal amount, at 14%. fda.govfda.gov This highlights glucuronidation as the major pathway for the clearance of 6-Hydroxy Alosetron.

Other identified circulating metabolites of the parent compound include a 6-hydroxy sulphate conjugate, mono- and bis-oxygenated imidazole (B134444) derivatives, and a hydroxymethyl imidazole. e-lactancia.orgdrugs.com The biological activity of these metabolites is generally considered to be unknown or unlikely to contribute significantly to the pharmacological effect of the parent drug. fda.gove-lactancia.org

Table 1: Identified Secondary Metabolites of 6-Hydroxy Alosetron

Metabolite Name Metabolic Pathway Reference
6-Hydroxy Alosetron Glucuronide Glucuronidation (UGTs) fda.govfda.govdrugs.com

Specific data on the reaction kinetics and enzyme induction or inhibition potential of 6-Hydroxy Alosetron itself are limited. Research has primarily focused on the parent compound, Alosetron.

Reaction Kinetics: The terminal elimination half-life of the parent compound, Alosetron, is approximately 1.5 hours. fda.govfda.gov However, plasma radioactivity from radiolabeled studies declined with a half-life that was twofold longer, indicating the presence of circulating metabolites like 6-Hydroxy Alosetron and its conjugates. fda.govfda.gov

Enzyme Induction: In vitro studies show that Alosetron does not appear to induce the major drug-metabolizing enzymes CYP3A, CYP2E1, or CYP2C19. fda.govdrugs.comrxlist.com

Enzyme Inhibition: In vitro studies using human liver microsomes have evaluated the inhibitory potential of Alosetron. At concentrations significantly higher (27-fold) than therapeutic plasma levels, Alosetron demonstrated inhibition of CYP1A2 (60% inhibition) and CYP2E1 (50% inhibition). fda.govfda.govdrugs.comrxlist.com However, it did not inhibit CYP2D6, CYP3A4, 2C9, or 2C19. fda.govfda.gov Despite the in vitro inhibition of CYP1A2, a clinical study showed no significant effect on the metabolism of theophylline, a CYP1A2 substrate, suggesting a low likelihood of clinically relevant interactions at therapeutic doses. nih.gov There is no specific information available regarding the enzyme inhibition potential of the 6-Hydroxy Alosetron metabolite.

Table 2: Summary of In Vitro Enzyme Inhibition by Alosetron

Enzyme Inhibition Observed (In Vitro) Concentration Reference
CYP1A2 Yes (60%) 27-fold higher than peak plasma concentrations fda.govdrugs.comrxlist.com
CYP2E1 Yes (50%) 27-fold higher than peak plasma concentrations fda.govdrugs.comrxlist.com
CYP2D6 No Not Applicable fda.govfda.gov
CYP3A4 No Not Applicable fda.govfda.gov
CYP2C9 No Not Applicable fda.govfda.gov

Non-Enzymatic Degradation Pathways

Forced degradation studies, conducted as per International Council for Harmonisation (ICH) guidelines, have been performed on the parent compound Alosetron to establish its inherent stability characteristics. These studies provide insight into the non-enzymatic degradation pathways that could also affect its hydroxylated metabolite.

Forced degradation studies reveal that the Alosetron molecule is susceptible to degradation under specific conditions. semanticscholar.orgnih.gov

Hydrolysis: Alosetron is stable in acidic and neutral aqueous conditions. However, it is labile to base hydrolysis, showing over 40% degradation after 24 hours in 0.1 N NaOH, leading to the formation of a specific degradation product (SDP-II). semanticscholar.orgnih.gov

Oxidation: The compound is highly susceptible to oxidative degradation. Exposure to 3% hydrogen peroxide for 24 hours resulted in greater than 60% degradation and the formation of a distinct degradation product (SDP-I). nih.gov

The stability of Alosetron under exposure to light has also been evaluated. semanticscholar.orgnih.gov

Photolysis: The drug was found to be stable under photolytic conditions. When a solution of Alosetron was irradiated with UV light at both 245 nm and 365 nm for 24 hours, no significant degradation was observed. semanticscholar.orgnih.gov This suggests that the core structure shared by Alosetron and 6-Hydroxy Alosetron possesses considerable photochemical stability.

Table 3: Summary of Forced Degradation Studies on Alosetron

Stress Condition Observation Degradation Reference
Acid Hydrolysis (0.1 N HCl) Stable No significant degradation semanticscholar.orgnih.gov
Base Hydrolysis (0.1 N NaOH) Labile >40% after 24 hours semanticscholar.orgnih.gov
Neutral Hydrolysis (Water) Stable No significant degradation semanticscholar.orgnih.gov
Oxidation (3% H₂O₂) Labile >60% after 24 hours nih.gov
Thermal (80°C, solid state) Stable No significant degradation semanticscholar.orgnih.gov

Comparison with Parent Compound Metabolism (Alosetron) in Research Models

The biotransformation of 6-Hydroxyalosetron (UNII-5Q2P2LRA9J) is intrinsically linked to the metabolic fate of its parent compound, alosetron. In non-clinical research models, the metabolism of alosetron is extensive, involving several enzymatic pathways that lead to the formation and subsequent elimination of various metabolites, including 6-Hydroxyalosetron.

Shared and Unique Metabolic Routes

The metabolic pathways of alosetron and its metabolite, 6-Hydroxyalosetron, exhibit both shared initial steps and divergent subsequent routes. Alosetron metabolism is a multi-step process involving both Phase I and Phase II reactions.

Phase I Metabolism of Alosetron:

The initial biotransformation of alosetron in research models primarily occurs in the liver and involves several Phase I reactions. nih.govnih.gov These reactions are catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov The major routes of alosetron's Phase I metabolism include:

Hydroxylation: This is a key pathway where a hydroxyl group is added to the alosetron molecule. One of the major products of this reaction is 6-Hydroxyalosetron. fda.gov

N-demethylation: This process involves the removal of a methyl group from the alosetron structure. researchgate.net

Oxidation: Oxidation of the imidazole ring of alosetron also occurs, leading to the formation of oxygenated imidazole derivatives. nih.gov

In vitro studies using human liver microsomes have identified the specific CYP enzymes responsible for the metabolism of alosetron. fda.gov

Enzyme FamilySpecific Enzyme(s)Contribution to Alosetron Metabolism
Cytochrome P450CYP1A2, CYP3A4, CYP2C9Primary enzymes involved in Phase I metabolism. nih.govfda.gov
Non-CYP mediatedAccounts for a smaller portion of Phase I metabolism. nih.gov

Phase II Metabolism:

Following Phase I reactions, both the parent compound, alosetron, and its metabolites can undergo Phase II conjugation reactions, which facilitate their excretion.

Shared Pathway: The formation of 6-Hydroxyalosetron from alosetron is the initial shared step.

Unique Pathway for 6-Hydroxyalosetron: The primary metabolic route for 6-Hydroxyalosetron is conjugation. Specifically, it undergoes glucuronidation, where a glucuronic acid molecule is attached to the hydroxyl group. This results in the formation of 6-hydroxy glucuronide, a more water-soluble compound that is readily eliminated in the urine. nih.govfda.gov

Unique Pathway for Alosetron: Alosetron can also be directly conjugated through N-glucuronidation to form Alosetron N-Glucuronide. tlcstandards.compharmaffiliates.com

The following table summarizes the metabolic routes for both compounds.

CompoundMetabolic RouteDescription
Alosetron Hydroxylation (Phase I)Formation of hydroxylated metabolites, including 6-Hydroxyalosetron. fda.gov
N-demethylation (Phase I)Removal of a methyl group. researchgate.net
Oxidation (Phase I)Oxidation of the imidazole ring. nih.gov
N-Glucuronidation (Phase II)Direct conjugation of alosetron. tlcstandards.compharmaffiliates.com
6-Hydroxyalosetron O-Glucuronidation (Phase II)Conjugation of the hydroxyl group to form 6-hydroxy glucuronide for urinary excretion. nih.govfda.gov

Relative Rates of Formation and Degradation

While precise quantitative data on the relative rates of formation and degradation of 6-Hydroxyalosetron are limited in publicly available non-clinical literature, several key observations from research models provide insight into these processes.

Formation of 6-Hydroxyalosetron:

Degradation of 6-Hydroxyalosetron:

The available evidence strongly suggests that the degradation (via conjugation and elimination) of 6-Hydroxyalosetron is a rapid process. Despite being produced in substantial amounts, 6-Hydroxyalosetron is reportedly not detected in plasma in some studies. fda.govfda.gov This is because it is efficiently converted to its glucuronide conjugate and then quickly eliminated from the body through the urine. nih.govfda.gov This rapid clearance indicates that the half-life of 6-Hydroxyalosetron is likely very short, significantly shorter than that of the parent compound, alosetron, which has a reported half-life of approximately 1.5 hours. nih.gov

Future Research Directions and Translational Potential Non Clinical, Mechanistic

Emerging Research Methodologies Applied to 6-Hydroxy Alosetron (B1665255)

Advanced Imaging Techniques for Subcellular Localization (Non-Clinical)

The precise location of a compound within a cell can provide significant clues about its function and metabolic fate. While research has not yet focused on the subcellular localization of 6-Hydroxy Alosetron, advanced imaging techniques offer a powerful avenue for future investigation. Methodologies such as confocal fluorescence microscopy, super-resolution microscopy, and ion beam analysis (IBA) could be employed to visualize the distribution of this metabolite within specific cell types, such as hepatocytes, where Alosetron is extensively metabolized. pdr.netnih.gov

To enable visualization, 6-Hydroxy Alosetron could be chemically modified with a fluorescent tag. This would allow researchers to track its uptake, accumulation, and trafficking within cellular compartments like the endoplasmic reticulum (the primary site of cytochrome P450 enzymes) and cytoplasm. nih.gov Such studies would provide direct visual evidence of the metabolite's journey from its formation to its subsequent conjugation and eventual export from the cell, offering mechanistic insights into its processing.

Omics Approaches (e.g., Metabolomics, Lipidomics) in Research Models

Omics technologies provide a high-throughput, comprehensive analysis of molecules within a biological system. mdpi.com Applying metabolomics and lipidomics to research models exposed to 6-Hydroxy Alosetron could uncover previously unknown biological effects. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can profile a wide array of small molecules, creating a detailed "metabolic fingerprint." whiterose.ac.uk

In a potential study, liver cell cultures or animal models could be treated with 6-Hydroxy Alosetron. Subsequent metabolomic and lipidomic analyses of cell lysates, plasma, or tissue samples could reveal subtle shifts in metabolic pathways. whiterose.ac.uk For instance, alterations in purine, tryptophan, or lipid metabolism could indicate off-target effects or downstream consequences of the metabolite's presence, highlighting new areas for mechanistic investigation. whiterose.ac.uk

Table 1: Overview of Omics Methodologies for 6-Hydroxy Alosetron Research

Methodology Analytical Tools Potential Application for 6-Hydroxy Alosetron Research Reference
Metabolomics LC-MS, GC-MS, NMR Spectroscopy To identify and quantify changes in endogenous small molecule metabolites in response to 6-Hydroxy Alosetron exposure, revealing its impact on cellular pathways. mdpi.comnih.gov
Lipidomics LC-MS, Shotgun Lipidomics To analyze alterations in the lipid profile (e.g., lysophospholipids, triglycerides) after treatment, exploring effects on cell membranes and signaling. nih.govwhiterose.ac.uk

Potential for Novel Research Tools or Probes Derived from 6-Hydroxy Alosetron

Given that 6-Hydroxy Alosetron is a specific product of Alosetron metabolism, it holds potential for development as a specialized research probe. By synthesizing a labeled version of 6-Hydroxy Alosetron (e.g., with a radioisotope or a fluorescent moiety), researchers could create a powerful tool for studying the kinetics and specificity of the enzymes involved in its formation and subsequent breakdown.

For example, a labeled 6-Hydroxy Alosetron could be used in competitive binding assays to identify the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for its conjugation into 6-hydroxy glucuronide, a major urinary metabolite of Alosetron. rxlist.comnih.gov This would be invaluable for predicting and understanding drug-drug interactions, where co-administered drugs might compete for the same metabolic enzymes.

Unexplored Biological Interactions or Pathways for Mechanistic Discovery

The biological activity of Alosetron's metabolites, including 6-Hydroxy Alosetron, is described as unlikely to contribute significantly to the parent drug's pharmacology. rxlist.come-lactancia.org This assertion, however, is based on limited investigation, leaving a wide field of unexplored potential interactions. The formation of 6-Hydroxy Alosetron is a known step in the metabolic cascade of Alosetron, which involves several cytochrome P450 enzymes. rxlist.com

Future mechanistic discovery should focus on what happens next. Research could investigate whether 6-Hydroxy Alosetron retains any residual, weak affinity for the 5-HT3 receptor or if it interacts with other, unrelated receptors or ion channels. Even weak interactions could have a cumulative effect or become relevant in specific patient populations (e.g., those with impaired metabolism). Furthermore, its impact on the regulation of the very enzymes that produce it (feedback inhibition or induction) remains an entirely unexplored pathway.

Table 2: Known Metabolites of Alosetron

Metabolite Description Reference
6-Hydroxy Alosetron A primary Phase I metabolite. nih.gov
6-hydroxy glucuronide A Phase II conjugation product of 6-Hydroxy Alosetron. fda.govrxlist.com
6-hydroxy sulphate A Phase II conjugation product. fda.gove-lactancia.org
7-hydroxy sulphate A Phase II conjugation product. fda.gove-lactancia.org
Hydroxymethyl imidazole (B134444) A Phase I metabolite with weak pharmacological activity. rxlist.com
Mono- and bis-oxygenated imidazole derivatives Other identified Phase I metabolites. fda.govrxlist.com

Development of Advanced In Vitro Systems for Mechanistic Study (e.g., organoids, microfluidic devices)

Traditional 2D cell culture has limitations in mimicking the complex environment of human organs. The development of advanced in vitro systems, such as organoids and "organ-on-a-chip" microfluidic devices, presents a transformative opportunity for studying drug metabolism with greater physiological relevance. accscience.comfrontiersin.org

Liver Organoids: Stem-cell-derived liver organoids could be used to study the metabolism of Alosetron to 6-Hydroxy Alosetron in a 3D model that better recapitulates the architecture and function of the human liver. mdpi.com This would allow for more accurate assessments of metabolic rates and potential hepatotoxicity of the metabolite itself.

Intestinal Organoids on a Chip: Given that the gut is a primary site of action for Alosetron, an "intestine-on-a-chip" model could be used to study the effects of 6-Hydroxy Alosetron on gut epithelial barrier function, cellular health, and local neuronal signaling. mdpi.com These microfluidic devices can simulate the mechanical forces and nutrient gradients of the gut, providing a dynamic environment for mechanistic investigation. accscience.com

By integrating these advanced models, researchers can gain a deeper and more accurate understanding of the biological role of 6-Hydroxy Alosetron, moving beyond simple metabolic profiling to functional and mechanistic discovery.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize the physicochemical properties of Unii-5Q2P2lra9J?

  • Methodological Guidance : Begin with a factorial design to systematically evaluate variables such as solubility, stability, and spectroscopic profiles (e.g., NMR, IR, mass spectrometry). Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure objectives. For example:

  • Population/Problem : Chemical compound this compound.
  • Intervention : Solvent systems, temperature gradients.
  • Comparison : Reference standards or analogous compounds.
  • Outcome : Quantify purity, solubility, and degradation thresholds.
  • Time : Short-term stability under varying conditions.
    • Ensure reproducibility by adhering to standardized protocols for compound characterization, as outlined in experimental design guidelines .

Q. What theoretical frameworks are most relevant for studying this compound’s biological or chemical mechanisms?

  • Link the research to established theories, such as molecular docking for binding affinity predictions or density functional theory (DFT) for electronic structure analysis. A conceptual framework should guide hypothesis formulation and methodological choices (e.g., selecting in vitro vs. in vivo models) . For example:

  • Mechanistic Studies : Use kinetic modeling to analyze reaction pathways.
  • Biological Activity : Apply dose-response frameworks to assess efficacy thresholds.

Q. How can researchers ensure ethical and feasible study designs when working with this compound?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Validate resource availability (e.g., instrumentation, synthetic precursors).
  • Ethical : Address toxicity risks through preliminary safety screenings.
  • Relevant : Align with gaps in literature, such as unexplored therapeutic applications .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results or bioactivity profiles) for this compound?

  • Methodological Approach :

  • Conduct sensitivity analyses to identify variables causing discrepancies (e.g., solvent polarity effects on NMR shifts).
  • Cross-validate results using orthogonal techniques (e.g., HPLC-MS for purity vs. elemental analysis).
  • Apply statistical tools like principal component analysis (PCA) to isolate outlier data points .
    • Document all anomalies in supplementary materials to enhance transparency .

Q. What strategies optimize the synthesis of this compound while minimizing byproducts?

  • Use response surface methodology (RSM) to model reaction parameters (temperature, catalyst load, solvent ratios). For example:

VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)50–12090+32% efficiency
Catalyst (mol%)1–53.5-15% byproducts
  • Validate optimization via iterative Design of Experiments (DoE) and kinetic profiling .

Q. How can multi-modal data (e.g., spectroscopic, chromatographic, computational) be integrated to build a comprehensive profile of this compound?

  • Methodological Steps :

  • Data Linking : Use software tools (e.g., Python’s Pandas, R) to merge datasets, ensuring metadata alignment.
  • Conceptual Frameworks : Apply systems chemistry principles to correlate structural features with functional outcomes.
  • Validation : Cross-reference predictions (e.g., computational solubility vs. empirical measurements) .
    • Address challenges in data heterogeneity by standardizing formats and units .

Q. What methodologies enhance the reproducibility of studies involving this compound?

  • Best Practices :

  • Publish detailed synthetic protocols (e.g., step-by-step workflows, purification criteria) in supplementary materials.
  • Use quasi-experimental designs with control groups to isolate variable effects (e.g., stability under inert vs. ambient conditions) .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Methodological Frameworks Table

FrameworkApplication to this compound ResearchKey References
PICOT Structuring experimental objectives
FINER Ensuring ethical and practical study designs
RSM Optimizing synthesis conditions
Systems Chemistry Integrating multi-modal data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.